molecular formula C23H32N6O3S B2436745 N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide CAS No. 1112348-32-9

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Cat. No.: B2436745
CAS No.: 1112348-32-9
M. Wt: 472.61
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone substrates such as α-tubulin, HSP90, and cortactin, playing a critical role in cell motility, protein degradation via aggresome formation, and various signaling pathways. This compound exerts its effect by chelating the zinc ion within the active site of HDAC6, leading to increased acetylation of α-tubulin and subsequent disruption of microtubule-dependent processes. The research value of this inhibitor is significant in oncology, as HDAC6 inhibition can impair cell migration, induce apoptosis, and overcome drug resistance in multiple cancer types, including hematological malignancies and solid tumors. Furthermore, due to HDAC6's role in clearing protein aggregates, it is a key investigative tool in neurological disease research, such as for Alzheimer's and Huntington's disease, where tau and huntingtin aggregation are pathological hallmarks. Its high selectivity for HDAC6 over other HDAC isoforms (like Class I HDACs) minimizes off-target effects, making it an excellent pharmacological probe for dissecting the specific biological functions of HDAC6 in cellular models and disease mechanisms . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S/c1-5-16(4)25-19(30)11-13-28-21(32)17-8-6-7-9-18(17)29-22(28)26-27-23(29)33-14-20(31)24-12-10-15(2)3/h6-9,15-16H,5,10-14H2,1-4H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDLBLRLTNIZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Structural Components

ComponentDescription
Triazole MoietyEnhances biological activity
Sulfanyl GroupPotentially involved in biological interactions
Amide LinkageCommon in pharmacologically active compounds

Biological Activities

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide exhibits significant antimicrobial and antitumor properties. Research has shown that derivatives of this compound can effectively inhibit various cancer cell lines by inducing cell cycle arrest or apoptosis.

Case Studies

Several studies have explored the applications of this compound:

  • Antitumor Activity Study :
    • Objective : Evaluate efficacy against breast cancer cell lines.
    • Findings : Induced significant apoptosis in MCF7 cells; IC50 values indicated strong potency.
  • Antimicrobial Efficacy Assessment :
    • Objective : Test against various bacterial strains.
    • Results : Showed broad-spectrum activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Summary of Case Studies

Study FocusFindings
Antitumor ActivitySignificant apoptosis in breast cancer cells
Antimicrobial EfficacyBroad-spectrum activity against bacteria

Q & A

Q. What statistical approaches reconcile conflicting stability data across different laboratories?

  • Methodology : Collaborative studies using standardized protocols (e.g., ICH guidelines) and inter-laboratory comparisons. For sulfanyl-containing compounds, discordant stability profiles were attributed to differences in HPLC column selection, resolved by using validated USP methods .

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